molecular formula C14H16N4O B12399093 3-Hydroxy imiquimod-d4

3-Hydroxy imiquimod-d4

Cat. No.: B12399093
M. Wt: 260.33 g/mol
InChI Key: HRATYRRGCLIWCL-KXGHAPEVSA-N
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Description

3-Hydroxy imiquimod-d4 is a deuterium-labeled derivative of 3-Hydroxy imiquimod. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for the study of pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy imiquimod-d4 involves the deuteration of 3-Hydroxy imiquimod. Deuteration is typically achieved by substituting hydrogen atoms with deuterium atoms in the presence of deuterium gas or deuterated reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the target molecule .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy imiquimod-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbonyl-containing derivatives, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

3-Hydroxy imiquimod-d4 is widely used in scientific research for various applications:

    Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic pathways of drugs.

    Biology: Employed in the study of biological processes and interactions at the molecular level.

    Medicine: Utilized in drug development and testing to understand the behavior of pharmaceutical compounds.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxy imiquimod-d4 is similar to that of 3-Hydroxy imiquimod. It acts as an immune response modifier by stimulating toll-like receptor 7 (TLR7) and toll-like receptor 8 (TLR8). This activation leads to the induction of pro-inflammatory cytokines and chemokines, which in turn activate antigen-presenting cells and other components of the innate immune system . Additionally, this compound may interfere with adenosine receptor signaling pathways, further enhancing its pro-inflammatory activity .

Comparison with Similar Compounds

3-Hydroxy imiquimod-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These analogues differ in their chemical structure and biological activity, but this compound’s deuterium labeling provides unique advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics .

Properties

Molecular Formula

C14H16N4O

Molecular Weight

260.33 g/mol

IUPAC Name

3-(4-aminoimidazo[4,5-c]quinolin-1-yl)-1,1,3,3-tetradeuterio-2-methylpropan-1-ol

InChI

InChI=1S/C14H16N4O/c1-9(7-19)6-18-8-16-12-13(18)10-4-2-3-5-11(10)17-14(12)15/h2-5,8-9,19H,6-7H2,1H3,(H2,15,17)/i6D2,7D2

InChI Key

HRATYRRGCLIWCL-KXGHAPEVSA-N

Isomeric SMILES

[2H]C([2H])(C(C)C([2H])([2H])O)N1C=NC2=C1C3=CC=CC=C3N=C2N

Canonical SMILES

CC(CN1C=NC2=C1C3=CC=CC=C3N=C2N)CO

Origin of Product

United States

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